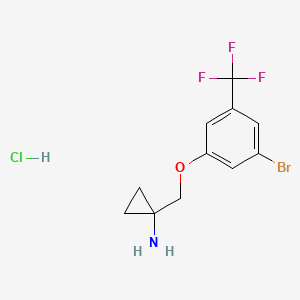

1-(3-Bromo-5-trifluoromethyl-phenoxymethyl)-cyclopropylamine hydrochloride

Description

1-(3-Bromo-5-trifluoromethyl-phenoxymethyl)-cyclopropylamine hydrochloride is a cyclopropylamine derivative featuring a phenoxymethyl group substituted with bromo (-Br) and trifluoromethyl (-CF₃) groups at the 3- and 5-positions, respectively. The cyclopropylamine moiety, a strained three-membered ring, confers unique reactivity and stability, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis.

Properties

IUPAC Name |

1-[[3-bromo-5-(trifluoromethyl)phenoxy]methyl]cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF3NO.ClH/c12-8-3-7(11(13,14)15)4-9(5-8)17-6-10(16)1-2-10;/h3-5H,1-2,6,16H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQMALWCIIZHBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(COC2=CC(=CC(=C2)C(F)(F)F)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromo-5-trifluoromethyl-phenoxymethyl)-cyclopropylamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3-bromo-5-trifluoromethylphenol with cyclopropylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium complexes to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-trifluoromethyl-phenoxymethyl)-cyclopropylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, such as halogen exchange.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like sodium azide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can yield a variety of products depending on the nucleophile used .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the fields of neurology and psychiatry. Its structural similarities to known pharmacological agents suggest possible applications in:

- Neuroprotective Agents : Studies indicate that compounds with similar structures exhibit inhibition of monoamine oxidase (MAO) enzymes, which play a crucial role in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, potentially benefiting conditions like depression and anxiety .

- Cholinesterase Inhibition : The compound's analogs have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown. This property is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer's .

Agricultural Chemistry

Recent studies have explored the use of this compound as a pesticide. Its efficacy against various pests, including arthropods and mollusks, has been documented:

- Pesticidal Activity : The compound has demonstrated effectiveness against specific pests, suggesting its potential as an environmentally friendly pesticide alternative. This application is particularly significant given the increasing demand for sustainable agricultural practices .

Materials Science

Due to its unique chemical properties, the compound may also find applications in materials science:

- Polymer Chemistry : The trifluoromethyl group enhances the lipophilicity and thermal stability of polymers, making this compound a candidate for developing advanced materials with specific thermal and mechanical properties.

Case Study 1: Neuroprotective Effects

In a study evaluating the neuroprotective effects of similar compounds on neuronal cells, it was found that compounds inhibiting MAO exhibited reduced oxidative stress markers and improved cell viability under neurotoxic conditions. This suggests that 1-(3-Bromo-5-trifluoromethyl-phenoxymethyl)-cyclopropylamine hydrochloride could potentially offer similar benefits .

Case Study 2: Pesticidal Efficacy

Research conducted on the efficacy of this compound against common agricultural pests revealed that it significantly reduced pest populations in controlled environments. The study highlighted its low toxicity to non-target organisms, positioning it as a viable option for integrated pest management strategies .

Data Tables

| Application Area | Potential Use | Mechanism of Action |

|---|---|---|

| Medicinal Chemistry | Neuroprotective agent | MAO inhibition leading to increased neurotransmitter levels |

| Cholinesterase inhibitor | Inhibition of AChE/BChE | |

| Agricultural Chemistry | Pesticide | Toxicity to arthropods/mollusks |

| Materials Science | Polymer additive | Enhances thermal stability and mechanical properties |

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-trifluoromethyl-phenoxymethyl)-cyclopropylamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following cyclopropylamine hydrochloride derivatives share structural or functional similarities with the target compound:

Functional and Reactivity Differences

- Electron-Withdrawing Effects : The trifluoromethyl group in the target compound and ’s derivative increases electrophilicity, enhancing reactivity in nucleophilic substitutions. In contrast, the bromophenyl group in ’s compound supports Suzuki-Miyaura couplings .

- Stability : Cyclopropane rings in all compounds confer kinetic stability, but the trifluoromethyl group in ’s compound may improve resistance to oxidative degradation .

Biological Activity

1-(3-Bromo-5-trifluoromethyl-phenoxymethyl)-cyclopropylamine hydrochloride (CAS Number: 2504204-07-1) is a synthetic compound characterized by its unique molecular structure, which includes a cyclopropylamine moiety and a trifluoromethyl-substituted phenyl group. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

- Molecular Formula : C11H12BrClF3NO

- Molecular Weight : 346.57 g/mol

- Structural Features : The presence of bromine and trifluoromethyl groups suggests potential for significant biological interactions due to the electron-withdrawing nature of these substituents, which can enhance binding affinities to various biological targets .

The biological activity of 1-(3-Bromo-5-trifluoromethyl-phenoxymethyl)-cyclopropylamine hydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group can increase lipophilicity, potentially enhancing the compound's ability to cross biological membranes and interact with intracellular targets.

Pharmacological Applications

Research indicates that this compound may exhibit various pharmacological effects, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures have shown efficacy against certain bacterial strains, potentially due to their ability to disrupt bacterial membrane integrity.

- Anticancer Properties : Some derivatives of cyclopropylamines have been investigated for their cytotoxic effects on cancer cell lines, indicating that 1-(3-Bromo-5-trifluoromethyl-phenoxymethyl)-cyclopropylamine hydrochloride may also possess similar properties .

In Vitro Studies

- Antibacterial Activity : A study conducted on related compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µM. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .

- Cytotoxicity Assays : In vitro cytotoxicity testing on human tumor cell lines revealed that compounds structurally similar to 1-(3-Bromo-5-trifluoromethyl-phenoxymethyl)-cyclopropylamine hydrochloride exhibited IC50 values in the low micromolar range, indicating potential as anticancer agents .

Comparative Analysis

A comparative analysis of similar compounds is presented in the following table:

| Compound Name | Structure | Biological Activity | IC50/MIC Values |

|---|---|---|---|

| Compound A | Structure A | Antibacterial | MIC = 20 µM |

| Compound B | Structure B | Cytotoxic | IC50 = 5 µM |

| 1-(3-Bromo-5-trifluoromethyl-phenoxymethyl)-cyclopropylamine hydrochloride | Target Compound | Antimicrobial/Cytotoxic | TBD |

Q & A

Q. What are the key considerations for synthesizing 1-(3-Bromo-5-trifluoromethyl-phenoxymethyl)-cyclopropylamine hydrochloride with high purity?

- Methodological Answer : Synthesis optimization requires addressing steric hindrance from the cyclopropane ring and the trifluoromethyl group. Use Design of Experiments (DoE) to systematically vary reaction parameters (temperature, solvent polarity, catalyst loading). For example, employ nucleophilic substitution under anhydrous conditions (e.g., DMF or THF) with NaH as a base to minimize hydrolysis of the brominated intermediate . Purification via recrystallization in ethanol/water mixtures can improve yield (>95% purity). Monitor reaction progress using HPLC-MS to detect intermediates like 3-bromo-5-(trifluoromethyl)phenol derivatives .

Q. How can spectroscopic techniques distinguish structural isomers or byproducts in this compound?

- Methodological Answer :

- <sup>19</sup>F NMR : The trifluoromethyl group (-CF3) produces a singlet at ~-60 ppm, while bromine substituents influence chemical shifts in adjacent protons .

- <sup>1</sup>H NMR : The cyclopropane methylene protons (CH2) appear as a multiplet between δ 0.8–1.2 ppm. Compare with analogs like 3-cyclopropylpropan-1-amine hydrochloride to confirm amine protonation .

- IR Spectroscopy : Stretching vibrations for C-F (1100–1250 cm<sup>-1</sup>) and C-Br (500–600 cm<sup>-1</sup>) help verify substituent positions .

Q. What stability challenges arise during storage, and how can they be mitigated?

- Methodological Answer : The hydrochloride salt enhances water solubility but risks deliquescence. Store at 0–6°C under inert gas (argon) to prevent hydrolysis of the bromoaryl ether bond . Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and track degradation via TLC or LC-MS . Degradation products may include free amine or dehalogenated derivatives .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing this compound?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and intermediates. For example, simulate the energy profile for cyclopropane ring formation via Simmons-Smith reactions or vinylcyclopropane rearrangements . Combine with machine learning (e.g., ICReDD’s reaction path search algorithms) to prioritize experimental conditions with minimal trial-and-error . Validate predictions using kinetic studies (e.g., Arrhenius plots for halogenation steps) .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Multivariate Analysis : Use PCA or PLS regression to correlate substituent electronic effects (Hammett σ values) with biological activity. For instance, the -CF3 group’s electron-withdrawing nature may enhance receptor binding affinity .

- In Situ Crystallography : Resolve ambiguities in stereochemistry by growing single crystals (e.g., via slow diffusion of diethyl ether into an acetonitrile solution) .

- Controlled Replication : Address batch-to-batch variability by standardizing synthetic protocols (e.g., strict control of reaction time and stoichiometry) .

Q. How can this compound’s bioactivity be evaluated in microbial systems, given its structural complexity?

- Methodological Answer : Design zoospore motility assays (e.g., Phytophthora spp.) to test inhibitory effects, inspired by leucine’s role in microbial signaling . Prepare dose-response curves (0.1–100 µM) in buffered media (pH 7.4) and measure IC50 values. Use confocal microscopy with fluorescent probes (e.g., FITC-labeled derivatives) to track cellular uptake . Compare with structurally similar arylcyclohexylamines (e.g., 3-fluoro PCP hydrochloride) to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.